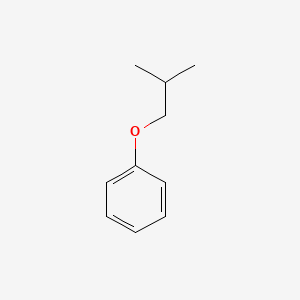

Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-

Übersicht

Beschreibung

Isobenzofuran compounds are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Isobenzofuran compounds can be synthesized from indane derivatives in subcritical media . This process involves the use of molecular oxygen as an oxidant in subcritical water as a reaction medium .Molecular Structure Analysis

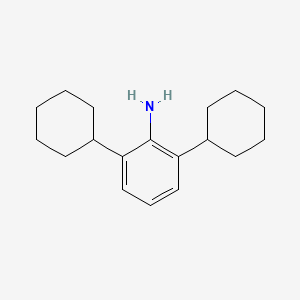

Isobenzofuran compounds have a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Indane derivatives can be oxidized to the corresponding isobenzofuran-1 (3 H )-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water .Wissenschaftliche Forschungsanwendungen

Environmental and Health Effects of Brominated Compounds

Research on brominated compounds, including isobenzofurans, focuses on understanding their environmental presence and health implications. For instance, studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggest these compounds share toxicity profiles similar to their chlorinated counterparts, raising concerns over environmental and human exposure due to the increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003). Another review outlines the toxicological similarities between PBDDs/PBDFs and polychlorinated dibenzodioxins (PCDDs)/dibenzofurans (PCDFs), emphasizing their potential impact on human health and the environment (Mennear & Lee, 1994).

Formation and Destruction Mechanisms

Understanding the mechanisms behind the formation, chlorination, dechlorination, and destruction of PCDD/Fs is crucial for mitigating their environmental impact. A comprehensive review discusses these processes in detail, highlighting the complexity and need for further research to clarify the formation pathways and potential for environmental remediation (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).

Synthetic Applications

On the synthetic side, isobenzofurans play a role in the development of new heterocyclic compounds with potential pharmaceutical applications. A study on the three-component cyclocondensation of dimedone with aldehydes and malononitrile explores the construction of tetrahydrobenzo[b]pyrans, showcasing the versatility of isobenzofuran derivatives in organic synthesis (Kiyani, 2018).

Anticancer Activities

Isobenzofuran derivatives have been investigated for their potential anticancer activities. Research into dibenzofuran derivatives highlights their natural occurrence and synthetic accessibility, with several compounds demonstrating significant biological activity against cancer (Moustafa, Al-Wasidi, Naglah, & Refat, 2020).

Wirkmechanismus

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities .

Mode of Action

A plausible reaction mechanism for the synthesis of isobenzofuran derivatives involves the attack of oxygen on the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known kornblum–delamare reaction .

Biochemical Pathways

The synthesis of isobenzofuran derivatives involves oxidation reactions in subcritical water, employing molecular oxygen as an oxidant .

Result of Action

Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The action of Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- can be influenced by environmental factors. For instance, the synthesis of isobenzofuran derivatives involves reactions in subcritical water, a medium that effectively becomes less polar and behaves more like an organic solvent such as methanol or ethanol .

Zukünftige Richtungen

Given the biological activities and potential applications of isobenzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel isobenzofuran compounds and exploring their potential applications in medicine.

Eigenschaften

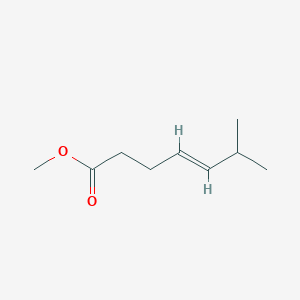

IUPAC Name |

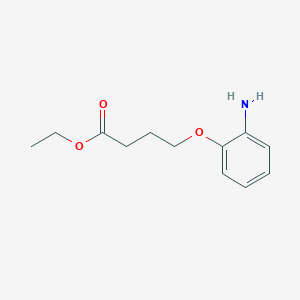

1,1,3,3-tetramethyl-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSVGIRMJVHKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(O1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476785 | |

| Record name | Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113710-83-1 | |

| Record name | Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)

![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)